molecular formula C16H17Cl2NO2 B3994747 N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

Cat. No.: B3994747
M. Wt: 326.2 g/mol
InChI Key: OYVFIQFRISRYST-UHFFFAOYSA-N
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Description

The compound “N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide” is a complex organic molecule. It contains a bicyclo[3.3.1]nonane moiety, which is a type of bicyclic compound with three carbon atoms in one ring and three in another . It also has a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids where the -OH group has been replaced by an -NH2 group. Additionally, it has a 2,3-dichlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two chlorine atoms attached at the 2nd and 3rd positions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[3.3.1]nonane core would likely impart a rigid, three-dimensional structure to the molecule . The presence of the carboxamide group could lead to the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or condensation . The dichlorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could enhance its solubility in polar solvents . The dichlorophenyl group might increase its lipophilicity, affecting its distribution in biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of similar compounds, it might be of interest in medicinal chemistry .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2/c17-12-5-2-6-13(14(12)18)19-16(21)11-7-9-3-1-4-10(8-11)15(9)20/h2,5-6,9-11H,1,3-4,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFIQFRISRYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)C2=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide
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N-(2,3-dichlorophenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide

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